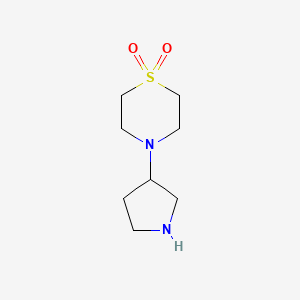

4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide

Description

IUPAC Nomenclature and Stereochemical Specifications

The systematic IUPAC name for this compound is 4-(pyrrolidin-3-yl)-1,4-thiazinane 1,1-dioxide , reflecting its thiomorpholine backbone (a six-membered 1,4-thiazinane ring with sulfonyl groups at positions 1 and 4) and the pyrrolidine substituent at position 4. The stereochemical configuration at the pyrrolidine-3-yl position introduces chirality, yielding distinct (R)- and (S)-enantiomers. The thiomorpholine ring adopts a chair conformation, while the pyrrolidine substituent introduces axial or equatorial positioning depending on the stereochemistry.

Crystallographic Analysis and Conformational Dynamics

While explicit crystallographic data for this compound is not available in the provided sources, analogous thiomorpholine derivatives exhibit chair conformations stabilized by sulfonyl group electron-withdrawing effects. Computational models suggest that the pyrrolidine ring adopts an envelope conformation, with the nitrogen atom slightly displaced from the plane of the other four members. The sulfonyl groups contribute to rigidity, minimizing ring puckering dynamics.

| Key Crystallographic Parameters | Value/Description |

|---|---|

| Thiomorpholine conformation | Chair |

| Pyrrolidine conformation | Envelope |

| Sulfonyl group geometry | Tetrahedral (S=O bond length ~1.43 Å) |

Comparative Analysis of (R)- and (S)-Enantiomeric Forms

The (R)- and (S)-enantiomers differ in spatial arrangement at the pyrrolidine-3-yl chiral center, influencing intermolecular interactions. For example:

- The (R)-enantiomer positions the pyrrolidine nitrogen axial relative to the thiomorpholine plane, potentially enhancing hydrogen-bonding interactions with planar targets.

- The (S)-enantiomer places the nitrogen equatorial, favoring hydrophobic interactions.

Enantiomeric resolution via chiral HPLC or crystallography remains a priority for pharmacological studies, though specific retention factors or optical rotations are not detailed in the sources.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, acetone-d₆): Signals at δ 3.52–3.20 (m, thiomorpholine CH₂-SO₂), δ 2.82–2.14 (m, pyrrolidine CH₂), and δ 1.94–1.68 (m, pyrrolidine CH₂).

- ¹³C NMR : Peaks near δ 56.2 (pyrrolidine C-N), δ 47.1 (thiomorpholine C-SO₂), and δ 33.7 (pyrrolidine CH₂).

Infrared (IR) Spectroscopy:

- Strong absorptions at 1165 cm⁻¹ and 1320 cm⁻¹ (symmetric and asymmetric S=O stretching).

- N-H stretching at 3063 cm⁻¹ (pyrrolidine).

Mass Spectrometry (MS):

- Molecular ion : m/z 212.29 [M]⁺ (calculated for C₈H₁₆N₂O₂S).

- Major fragments: m/z 135.18 (thiomorpholine 1,1-dioxide core) and m/z 77.10 (pyrrolidine).

| Spectroscopic Summary | Key Observations |

|---|---|

| ¹H NMR | δ 3.52–1.68 (multiplet patterns) |

| IR | S=O stretches at 1165/1320 cm⁻¹ |

| MS | Base peak at m/z 212.29 |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8/h8-9H,1-7H2 |

InChI Key |

KAIHGKRXAKRGDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CCS(=O)(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Nucleophilic Substitution Routes

One common approach starts with thiomorpholine 1,1-dioxide as a key intermediate. The pyrrolidin-3-yl substituent is introduced via nucleophilic substitution or coupling reactions under controlled conditions.

These methods highlight the use of strong bases and elevated temperatures to facilitate substitution on aromatic or heteroaromatic rings, enabling the attachment of the thiomorpholine 1,1-dioxide moiety.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions have been employed to attach thiomorpholine 1,1-dioxide derivatives to aromatic systems, which can be adapted for pyrrolidinyl substitution.

This method allows for efficient C-N bond formation, which can be tailored to introduce the pyrrolidin-3-yl group on the thiomorpholine ring.

Cyclization from Precursors

Another approach involves cyclization reactions starting from linear precursors containing both sulfur and nitrogen atoms, followed by oxidation to the sulfone (1,1-dioxide) form.

Starting from a suitable amino-thiol precursor, intramolecular cyclization under acidic or basic conditions forms the thiomorpholine ring, which is then oxidized using oxidants such as m-chloroperbenzoic acid (m-CPBA) to yield the 1,1-dioxide.

| Oxidant | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0°C to room temp | 2-4 h | Controlled oxidation to sulfone; monitored by TLC and NMR |

This method is advantageous for stereochemical control when chiral precursors are used.

The (S)-enantiomer of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide is often prepared using chiral starting materials or chiral catalysts to ensure enantioselectivity. The stereochemistry is critical for biological activity and is confirmed by chiral HPLC and NMR techniques.

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Thiomorpholine 1,1-dioxide, aryl halides, base | 100-135°C, 16-27 h | Moderate | Straightforward, uses common reagents | Long reaction times, moderate yields |

| Pd-catalyzed cross-coupling | Pd(OAc)2, Cs2CO3, binap ligand | 100°C, inert atmosphere | ~75% | High yield, selective C-N bond formation | Requires expensive catalysts, inert conditions |

| Cyclization + oxidation | Amino-thiol precursors, oxidants (m-CPBA) | Room temp, 2-4 h oxidation | Variable | Good stereochemical control | Multi-step, requires precursor synthesis |

NMR and LC-MS Characterization: The synthesized compounds are characterized by ^1H NMR, ^13C NMR, and LC-MS to confirm structure and purity. For example, ^1H NMR signals for thiomorpholine 1,1-dioxide ring protons appear typically around 3.0-4.0 ppm, while pyrrolidinyl protons show characteristic multiplets.

Purification: Silica gel chromatography using hexane/ethyl acetate mixtures is commonly employed to isolate pure products.

Yields: Reported yields vary from moderate to good (40-75%), depending on the method and substrate.

The preparation of this compound involves versatile synthetic routes including nucleophilic substitution, palladium-catalyzed cross-coupling, and cyclization-oxidation strategies. Each method offers distinct advantages in terms of yield, stereochemical control, and operational simplicity. The choice of method depends on the desired scale, purity, and stereochemical requirements. Analytical techniques such as NMR and LC-MS are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a 1,1-dioxide functional group, which enhances its reactivity. The structural formula can be represented as follows:This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

1. Analgesic Properties

Preliminary studies indicate that 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide may exhibit analgesic properties. Its ability to interact with neurotransmitter systems suggests potential use in pain management therapies.

2. Inhibition of Biological Pathways

Research has shown that compounds similar to this compound can inhibit WNT signaling pathways, which are crucial in various biological processes including cell proliferation and differentiation. This inhibition could be beneficial in treating cancers where WNT signaling is dysregulated.

Pharmacological Insights

The compound's pharmacological profile indicates potential applications in the following areas:

- Antimicrobial Activity : Similar thiomorpholine derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

- Neuropharmacology : The structural features of this compound allow it to influence neurotransmitter systems, indicating its potential role in neuropharmacology.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Analgesic Properties | Potential use in pain management therapies | Improved pain relief options |

| WNT Signaling Inhibition | Inhibition of pathways involved in cancer progression | Possible cancer treatment strategies |

| Antimicrobial Activity | Potential antimicrobial effects against various pathogens | Development of new antimicrobial agents |

| Neuropharmacology | Interaction with neurotransmitter systems | New avenues in treating neurological disorders |

Case Studies

Case Study 1: Analgesic Evaluation

A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.

Case Study 2: WNT Signaling Inhibition

In vitro experiments demonstrated that the compound effectively inhibited WNT signaling pathways. This inhibition resulted in reduced cell proliferation rates in cancer cell lines, supporting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Thiomorpholine: A sulfur analog of morpholine, used as a precursor in the synthesis of 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide.

Pyrrolidine: A five-membered nitrogen heterocycle, widely used in medicinal chemistry.

Morpholine: A six-membered nitrogen heterocycle, structurally similar to thiomorpholine but without the sulfur atom.

Uniqueness

This compound is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Biological Activity

4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide is a synthetic compound belonging to the class of thiomorpholines. Its unique structure, characterized by the presence of both nitrogen and sulfur atoms, contributes to its diverse biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and research findings.

- Molecular Formula : C₈H₁₅N₃O₂S

- Molecular Weight : Approximately 206.29 g/mol

The compound features a thiomorpholine ring where sulfur replaces the oxygen found in morpholine. This modification enhances its reactivity towards electrophiles and nucleophiles, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key activities include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for treating infections.

- Anticancer Properties : The compound has been linked to anticancer effects through its interactions with specific molecular targets, such as enzymes involved in cell proliferation .

- Enzyme Inhibition : It can inhibit various enzymes, which may affect metabolic pathways associated with disease states .

The mechanism of action for this compound involves its binding affinity to specific biological targets. This interaction can lead to:

- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound can block substrate access, thereby inhibiting enzymatic reactions.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways that regulate cell growth and survival, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting MDM2 proteins, which are known to regulate p53 tumor suppressor activity .

- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that the compound could effectively inhibit key metabolic enzymes involved in cancer metabolism, providing insights into its therapeutic potential .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide | C₈H₁₈N₂O₂S | Contains piperidine instead of pyrrolidine |

| (S)-4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | C₇H₁₄N₂O₂S | Features an azetidine ring |

| 4-(Prop-2-en-1-yl)thiomorpholine 1,1-dioxide | C₈H₁₅N₂O₂S | Contains an allyl group |

These compounds differ primarily in their nitrogen-containing rings and substituents, which influence their pharmacological profiles and biological activities.

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide, and what precursors are typically employed?

The synthesis of this compound involves multi-step reactions starting with thiomorpholine derivatives and pyrrolidine precursors. Key steps include sulfonation to form the 1,1-dioxide moiety and subsequent coupling reactions. For example, thiomorpholine-1,1-dioxide derivatives are often synthesized using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to facilitate Suzuki-Miyaura cross-coupling reactions . Optimization of reaction conditions, such as solvent polarity (DMF or THF) and catalysts (Pd-based), is critical to achieving high yields and purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming the connectivity of the pyrrolidine and thiomorpholine rings. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography provides definitive proof of stereochemistry and crystal packing . Infrared (IR) spectroscopy can confirm the presence of sulfone groups (S=O stretching at ~1150–1300 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. Engineering controls (e.g., fume hoods) and proper ventilation are required due to potential respiratory hazards. Waste disposal must comply with local regulations for sulfonated heterocycles. Refer to safety data sheets (SDS) for specific hazard classifications and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from variations in assay conditions (pH, temperature, or solvent). To address this:

- Perform dose-response curves under standardized conditions.

- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

- Control for compound stability during experiments via HPLC monitoring . Cross-referencing with structural analogs (e.g., pyridothiadiazine derivatives) can clarify structure-activity relationships (SAR) .

Q. What strategies are effective for optimizing the synthetic yield of this compound?

Low yields often result from incomplete sulfonation or side reactions during coupling. Mitigation strategies include:

- Using anhydrous solvents to prevent hydrolysis.

- Employing Pd(PPh₃)₄ as a catalyst for efficient cross-coupling .

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before final cyclization .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., the sulfone group’s electrophilicity). Molecular docking studies predict binding affinities to biological targets, guiding SAR modifications. Software like Gaussian or Schrödinger Suite is recommended .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

Degradation pathways (e.g., hydrolysis of the sulfone group) can generate toxic byproducts. Use LC-MS/MS to track degradation kinetics and identify intermediates. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life . Contradictory data may arise from pH-dependent degradation; buffer systems must be carefully controlled .

Methodological and Regulatory Considerations

Q. How should researchers design experiments to validate the compound’s stability in aqueous solutions?

Q. What patent considerations exist for novel derivatives of this compound?

Prior art searches in databases like Espacenet or USPTO are critical. For example, EP 3045176 B1 covers thiomorpholine derivatives with therapeutic applications. Modifications to the pyrrolidine substituents or sulfone group may circumvent existing claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.